Cas no 1246819-09-9 (3-Bromo CarbidopaDISCONTINUED)

3-ブロモカルビドパ(3-Bromo Carbidopa)は、パーキンソン病治療薬の開発過程で研究された化合物です。L-ドーパ脱炭酸酵素阻害剤としての作用機序を持ち、脳内でのドーパミン濃度調節に寄与する可能性が示唆されていました。特にブロモ基の導入により、血脳関門透過性や代謝安定性の向上が期待される点が特徴です。しかしながら、臨床開発は中止(DISCONTINUED)となっており、現在は主に研究用試薬として利用されています。その特異的な化学構造は、神経科学分野の研究において重要な知見を提供する化合物として注目されています。

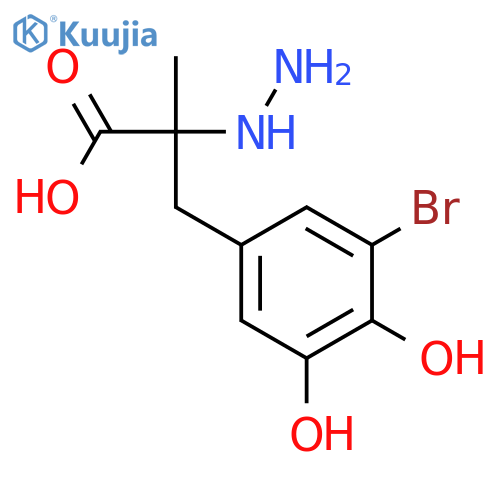

3-Bromo CarbidopaDISCONTINUED structure

商品名:3-Bromo CarbidopaDISCONTINUED

3-Bromo CarbidopaDISCONTINUED 化学的及び物理的性質

名前と識別子

-

- 3-Bromo CarbidopaDISCONTINUED

- 3-Bromo Carbidopa

- BiPhePhos

- 3-(3-bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid

- DTXSID30747219

- 1246819-09-9

-

- インチ: InChI=1S/C10H13BrN2O4/c1-10(13-12,9(16)17)4-5-2-6(11)8(15)7(14)3-5/h2-3,13-15H,4,12H2,1H3,(H,16,17)CopyCopied

- InChIKey: FHNPUJKHGIKUPC-UHFFFAOYSA-NCopyCopied

- ほほえんだ: CC(Cc1cc(c(c(c1)Br)O)O)(C(=O)O)NNCopyCopied

計算された属性

- せいみつぶんしりょう: 304.00600

- どういたいしつりょう: 304.00587g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 292

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 116Ų

- 疎水性パラメータ計算基準値(XlogP): -1.5

じっけんとくせい

- 密度みつど: 1.7±0.1 g/cm3

- ゆうかいてん: NA

- ふってん: 531.0±50.0 °C at 760 mmHg

- フラッシュポイント: 275.0±30.1 °C

- PSA: 115.81000

- LogP: 1.80060

- じょうきあつ: 0.0±1.5 mmHg at 25°C

3-Bromo CarbidopaDISCONTINUED 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-216413-5mg |

rac-3-Bromo Carbidopa, |

1246819-09-9 | 5mg |

¥6814.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-216413-5 mg |

rac-3-Bromo Carbidopa, |

1246819-09-9 | 5mg |

¥6,814.00 | 2023-07-10 |

3-Bromo CarbidopaDISCONTINUED 関連文献

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

3. Book reviews

-

4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

1246819-09-9 (3-Bromo CarbidopaDISCONTINUED) 関連製品

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量